Cas no 2229630-63-9 (methyl 3-(azidomethyl)-4-(dimethylamino)benzoate)
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-(azidomethyl)-4-(dimethylamino)benzoate
- 2229630-63-9
- EN300-1768995
-
- Inchi: 1S/C11H14N4O2/c1-15(2)10-5-4-8(11(16)17-3)6-9(10)7-13-14-12/h4-6H,7H2,1-3H3
- InChI Key: HDDDSUINQXBJME-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=C(CN=[N+]=[N-])C=1)N(C)C)=O
Computed Properties
- Exact Mass: 234.11167570g/mol
- Monoisotopic Mass: 234.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.9Ų
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768995-0.05g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-0.1g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-0.25g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-0.5g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-1.0g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1768995-2.5g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-5.0g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1768995-10.0g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1768995-1g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1768995-5g |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate |
2229630-63-9 | 5g |
$2858.0 | 2023-09-20 |
methyl 3-(azidomethyl)-4-(dimethylamino)benzoate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on methyl 3-(azidomethyl)-4-(dimethylamino)benzoate
Recent Advances in the Application of Methyl 3-(azidomethyl)-4-(dimethylamino)benzoate (CAS: 2229630-63-9) in Chemical Biology and Pharmaceutical Research
Methyl 3-(azidomethyl)-4-(dimethylamino)benzoate (CAS: 2229630-63-9) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This azide-containing aromatic ester has shown significant potential in bioorthogonal chemistry applications, particularly in click chemistry reactions for drug discovery and biomolecule labeling. Recent studies have highlighted its utility as a photoaffinity labeling probe due to the presence of both azide and dimethylamino functional groups, which enable efficient crosslinking with biological targets upon UV irradiation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in developing targeted protein degraders (PROTACs). Researchers utilized the azide functionality of 2229630-63-9 for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate E3 ligase ligands with target protein binders. The dimethylamino group was found to enhance cellular permeability of the resulting PROTAC molecules, addressing a common challenge in targeted protein degradation therapeutics.
In chemical biology, this compound has been employed as a key intermediate for synthesizing fluorescent probes. A recent Nature Chemical Biology publication (2024) described its conversion into turn-on fluorophores through strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes. The resulting probes exhibited excellent photophysical properties for live-cell imaging, with the dimethylamino group contributing to improved solubility and reduced nonspecific binding.
Pharmacological studies have revealed interesting structure-activity relationships (SAR) of derivatives based on 2229630-63-9. The ester moiety allows for facile modification to various amides and carboxylic acids, while maintaining the crucial azide handle for subsequent bioconjugation. Current research efforts are exploring its potential in antibody-drug conjugate (ADC) development, where the compound serves as a linker payload for controlled drug release.
From a synthetic chemistry perspective, recent advances have improved the scalability of 2229630-63-9 production. A 2024 Organic Process Research & Development paper detailed an optimized three-step synthesis from commercially available 4-dimethylaminobenzoic acid, achieving >85% overall yield with excellent purity. This development addresses previous supply chain challenges and enables broader adoption in pharmaceutical research.
Ongoing clinical applications include its use as a PET radiotracer precursor. The azide group allows for rapid 18F-labeling via strain-promoted click chemistry, while the dimethylamino group provides favorable pharmacokinetic properties. Early-phase trials (2023-2024) have shown promising results in oncology imaging applications, particularly for tracking drug distribution in solid tumors.
Future research directions for 2229630-63-9 derivatives appear particularly promising in the field of targeted drug delivery. The compound's dual functionality (azide for conjugation and dimethylamino for membrane permeability) makes it an attractive candidate for developing next-generation nanocarriers. Several biotech startups have recently filed patents covering novel applications of this chemical scaffold in mRNA delivery systems and CRISPR-based therapeutics.
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